molecular formula C12H15N5O6S B1241138 Oximonamum CAS No. 90898-90-1

Oximonamum

Cat. No.: B1241138
CAS No.: 90898-90-1
M. Wt: 357.35 g/mol
InChI Key: FJKOYBHMMTVFHK-TWYJFGHKSA-N
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Preparation Methods

Oximonam is synthesized through a series of chemical reactions involving the formation of a β-lactam ring. The preparation typically involves the reaction of hydroxylamine with an aldehyde or ketone to form an oxime, which is then cyclized to form the β-lactam structure . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Oximonam undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Cyclization: This reaction involves the formation of a ring structure. Common reagents include acids and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oximonam can lead to the formation of nitriles, while reduction can lead to the formation of amines .

Scientific Research Applications

Oximonam has several scientific research applications, including:

Mechanism of Action

Oximonam exerts its effects by binding to bacterial penicillin-binding proteins (PBP), with high affinity for PBP 3 and mild affinity for PBP 1a. This binding interferes with bacterial cell wall integrity and synthesis, leading to cell lysis and death .

Comparison with Similar Compounds

Oximonam is unique among monobactam antibiotics due to its specific activity against Enterobacteriaceae and Haemophilus influenzae, while having no activity against staphylococci and Pseudomonas aeruginosa. Similar compounds include:

Oximonam’s specificity and unique activity profile make it a valuable tool in the study of antibiotic resistance and the development of new antibiotics.

Properties

CAS No.

90898-90-1

Molecular Formula

C12H15N5O6S

Molecular Weight

357.35 g/mol

IUPAC Name

2-[(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid

InChI

InChI=1S/C12H15N5O6S/c1-5-8(11(21)17(5)23-3-7(18)19)15-10(20)9(16-22-2)6-4-24-12(13)14-6/h4-5,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)/b16-9-/t5-,8-/m0/s1

InChI Key

FJKOYBHMMTVFHK-TWYJFGHKSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1OCC(=O)O)NC(=O)/C(=N\OC)/C2=CSC(=N2)N

SMILES

CC1C(C(=O)N1OCC(=O)O)NC(=O)C(=NOC)C2=CSC(=N2)N

Canonical SMILES

CC1C(C(=O)N1OCC(=O)O)NC(=O)C(=NOC)C2=CSC(=N2)N

Synonyms

oximonam
SQ 82291
SQ-82291

Origin of Product

United States

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